(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Enantiomeric excess Chiral building block Process optimization

The (R)-Garner aldehyde, systematically named (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a configurationally stable chiral synthon derived from D-serine. Since its introduction by Philip Garner in 1984, it has been employed in over 400 syntheses as a protected α-amino aldehyde equivalent for constructing enantiopure natural products and pharmaceuticals.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 95715-87-0
Cat. No. B140292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
CAS95715-87-0
Synonyms(4R)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylic Acid 1,1-Dimethylethyl Ester;  (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic Acid tert-Butyl Ester;  (R)-Garner Aldehyde;  tert-Butyl (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylate;  (+)-N-
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
InChIKeyPNJXYVJNOCLJLJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-tert-Butyl 4-Formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS 95715-87-0) Remains a Critical Chiral Building Block for Asymmetric Synthesis


The (R)-Garner aldehyde, systematically named (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a configurationally stable chiral synthon derived from D-serine. Since its introduction by Philip Garner in 1984, it has been employed in over 400 syntheses as a protected α-amino aldehyde equivalent for constructing enantiopure natural products and pharmaceuticals [1]. The compound features a Boc-protected amine and an acetonide-protected diol, rendering it resistant to epimerization at the α-carbon—a critical advantage over unprotected amino aldehydes [2].

Why (R)-Garner Aldehyde Cannot Be Replaced by Generic Serinal Derivatives or the (S)-Enantiomer


Although several serinal derivatives exist as chiral building blocks, including Reetz's, Rapoport's, and Lajoie's serinals, they lack the combined configurational stability, orthogonal protection, and well-characterized stereoselectivity profile of (R)-Garner aldehyde [1]. Unprotected α-amino aldehydes rapidly epimerize, while even closely related (S)-Garner aldehyde produces enantiomeric products that are unsuitable for targets requiring the (R)-configuration. The quantitative evidence below demonstrates that the (R)-Garner aldehyde provides unique stereochemical outcomes that generic analogs cannot replicate [2].

Quantitative Differentiation of (R)-tert-Butyl 4-Formyl-2,2-dimethyloxazolidine-3-carboxylate Against Closest Comparators


Enantiomeric Purity: Improved Synthesis Yields (R)-Garner Aldehyde with 96–98% ee vs. 93–95% ee in Original Garner Method

The Trajkovic palladium/silane reduction method yields (R)-Garner aldehyde in 88% isolated yield with 96–98% ee, confirmed by specific rotation and Mosher ester analysis [1]. In contrast, the original Garner synthesis (1984) suffered from 5–7% loss of enantiomeric excess, yielding material with only 93–95% ee [2].

Enantiomeric excess Chiral building block Process optimization

Grignard Addition Diastereoselectivity: Optimized Conditions Achieve 20:1 syn:anti vs. 1:5 to 1:3 with Standard Reagents

Under optimized conditions using aryl Grignard reagents, (R)-Garner aldehyde affords the syn-adduct with 20:1 syn:anti diastereoselectivity [1]. By contrast, reactions with PhLi or PhMgBr under standard conditions predominantly yield the anti-product with ratios ranging from 1:5 to 1:3 syn:anti [1].

Diastereoselectivity Grignard addition Asymmetric synthesis

Wittig Olefination Stereochemical Control: Tunable E/Z Selectivity from >10:1 E to 94:6 Z via Methanol Quench

In Wittig reactions of Garner's aldehyde with nonstabilized ylides, quenching with excess methanol at −78°C reverses the inherent Z-selectivity, producing E-alkenes with >10:1 E/Z ratio [1]. Without MeOH, the reaction yields Z-alkenes in 94:6 Z/E ratio under standard salt-free conditions [1].

Wittig olefination E/Z selectivity Stereodivergent synthesis

Configurational Stability: Garner Aldehyde Resists Epimerization Under Optimized Conditions, Unlike Labile Unprotected α-Amino Aldehydes

Garner's aldehyde maintains high configurational stability when prepared using DIPEA (Hünig's base) in the Swern oxidation step, yielding material with 96–98% ee [1]. In contrast, unprotected α-amino aldehydes and less protected serinals are prone to rapid epimerization at the α-carbon; samples of Garner's aldehyde prepared with triethylamine can exhibit optical purities as low as 80% ee, and other serinal derivatives can yield enantiomeric excesses as low as 75% depending on reaction conditions [2].

Configurational stability Epimerization α-Amino aldehyde

Synthetic Accessibility and Cost: (R)-Garner Aldehyde Requires Non-Natural D-Serine, Driving Higher Procurement Costs vs. (S)-Enantiomer

The (R)-Garner aldehyde is synthesized from D-serine, a non-proteinogenic amino acid that is significantly more expensive and less available than L-serine [1]. The (S)-enantiomer (CAS 102308-32-7), derived from abundant L-serine, is substantially cheaper and more widely stocked. A 2024 Tetrahedron study explicitly describes the (R)-Garner aldehyde as 'expensive' and proposes an asymmetric catalytic route via TiCl4-catalyzed Evans' aldol reaction to circumvent the use of 'unnatural D-serine' [2].

Chiral pool synthesis D-serine Cost of goods

Procurement-Driven Application Scenarios for (R)-tert-Butyl 4-Formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS 95715-87-0)


Synthesis of Glucosylceramide Synthase Inhibitors (Fabry Disease Therapeutics)

The exceptional 20:1 syn-diastereoselectivity of aryl Grignard additions to (R)-Garner aldehyde enabled a practical, enantioselective six-step synthesis (26% overall yield) of the potent glucosylceramide synthase inhibitor PDMP analog 3 [1]. Previous syntheses required more steps, lower overall yields, and produced racemic mixtures. This selectivity is not achievable with generic α-amino aldehydes or the (S)-Garner enantiomer [1].

Stereodivergent Synthesis of (E)- or (Z)-Alkenyl Amino Alcohols for Sphingolipid Analogs

The tunable Wittig olefination of (R)-Garner aldehyde—where simple addition of methanol at −78°C switches the product from 94:6 Z/E to >10:1 E/Z—enables stereodivergent access to both alkene geometries from a single chiral precursor [1]. This capability is exploited in the synthesis of D-erythro- and L-threo-sphingoid bases, ceramide analogs, and β-vinylserine derivatives, where alkene geometry dictates biological activity [1].

Multi-Gram Preparation of Enantiopure β-Vinylserine Building Blocks for Peptide Stapling

Using the Trajkovic Pd/silane reduction method, (R)-Garner aldehyde can be prepared in analytically pure form with 96–98% ee in gram quantities within 24 hours [1]. The resulting aldehyde is directly elaborated into β-vinylserine synthetic equivalents (e.g., N-tosyl oxazolidinone derivatives) for peptide stapling by cross-metathesis and glycopeptide mimetic construction [2].

Stereocontrolled Total Synthesis of D-erythro-Sphingosine and Related Long-Chain Bases

The high configurational stability of (R)-Garner aldehyde under nucleophilic addition conditions enables stereocontrolled construction of the D-erythro-sphingoid base backbone via chloroallylboration, achieving absolute stereocontrol [1]. Alternative serinals lacking the N-Boc-acetonide protection suffer from epimerization under these conditions, making (R)-Garner aldehyde the preferred intermediate for sphingolipid-targeted drug discovery programs [1].

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